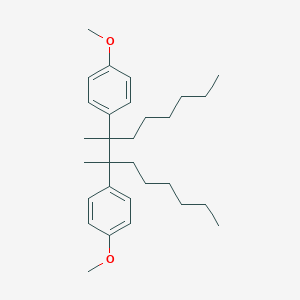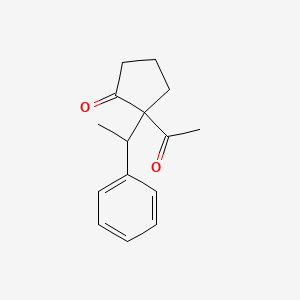
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H18O2 It is a cyclopentanone derivative that features an acetyl group and a phenylethyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and an appropriate aldehyde or ketone. For instance, the reaction between cyclopentanone and acetophenone in the presence of a base catalyst such as potassium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solid-base catalysts like potassium fluoride impregnated on alumina have been shown to be effective in such processes .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. Additionally, its phenyl ring allows for interactions with aromatic receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylcyclopentanone
- 2-Phenylethylcyclopentanone
- 2-Acetyl-2-(1-phenylethyl)cyclohexanone
Uniqueness
2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is unique due to the presence of both an acetyl group and a phenylethyl group on the cyclopentanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-acetyl-2-(1-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(13-7-4-3-5-8-13)15(12(2)16)10-6-9-14(15)17/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI Key |
COYYHABIRDWKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(CCCC2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
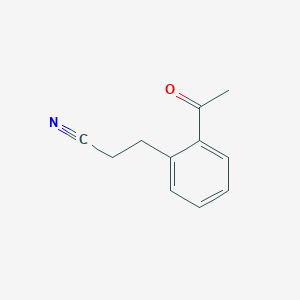
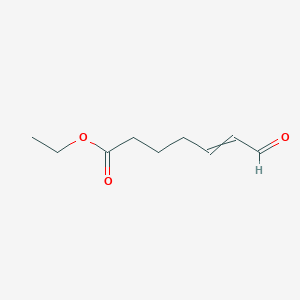
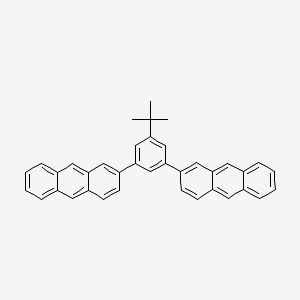
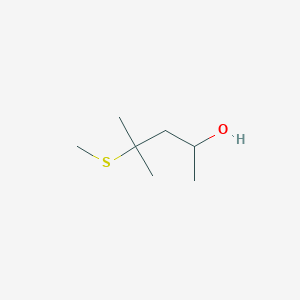

![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
